N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2 and its molecular weight is 289.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis of various compounds, including azetidinones and thiazolinones, employing allylic amides and thioamides. These compounds have potential applications in medicinal chemistry and organic synthesis (Engman, 1991).
Studies have also focused on the formation of thiazine-carboxylates from allyl-substituted thiazolones, highlighting the chemical versatility of these compounds in producing a range of derivatives (Jenny & Heimgartner, 1989).
The intramolecular cycloaddition of substituted pyridazines has been investigated, leading to the formation of dihydroxanthenes. This research illustrates the potential of these compounds in organic synthesis and the development of new chemical reactions (Jojima, Takeshiba & Kinoto, 1976).
Application in Polymer and Material Science
- Studies have demonstrated the use of compounds like 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole in the synthesis of polyamides. This highlights the application of such compounds in materials science, particularly in developing new polymers (Kimura, Konno & Takahashi, 1992).
Exploration of Antimicrobial and Anticancer Properties
Research has been conducted on the synthesis of fluoroquinolone-based thiazolidinones, derived from compounds like 1,4-dihydropyridazine-3-carboxylic acid, demonstrating potential antimicrobial activities (Patel & Patel, 2010).
Some studies have also investigated the synthesis of 3(2h)-one pyridazinone derivatives for their potential anticancer activities, further emphasizing the medical and pharmaceutical applications of these compounds (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It’s known that when the quinolone ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the c-3 carboxylate end . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Properties
IUPAC Name |
4-chloro-6-oxo-1-phenyl-N-prop-2-enylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-8-16-14(20)13-11(15)9-12(19)18(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRHVPIUFGVSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.